

Application Notes and Protocols: Preclinical Evaluation of NCGC00138783 TFA in Combination with Chemotherapy

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Compound of Interest

Compound Name: NCGC00138783 TFA

Cat. No.: B10856936

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00138783 TFA is a selective inhibitor of the CD47-SIRP α signaling axis.[1][2] CD47 is a "don't eat me" signal overexpressed on various cancer cells, which helps them evade phagocytosis by macrophages.[3] By blocking the interaction between CD47 on tumor cells and SIRP α on macrophages, **NCGC00138783 TFA** can enhance the immune system's ability to recognize and eliminate cancer cells.[1][2][4] Combining this immunotherapeutic agent with traditional chemotherapy presents a promising strategy to enhance anti-tumor efficacy. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and further stimulating an anti-tumor immune response that can be potentiated by CD47-SIRP α blockade.

These application notes provide a framework for the preclinical evaluation of **NCGC00138783 TFA** in combination with standard chemotherapeutic agents, outlining experimental protocols and data presentation formats to guide researchers in this area.

Data Presentation

Table 1: In Vitro Cytotoxicity of NCGC00138783 TFA in Combination with Doxorubicin in Human Breast Cancer

Cell Line (MDA-MB-231)

Treatment Group	Concentration (NCGC00138783 TFA)	Concentration (Doxorubicin)	Cell Viability (%) (Mean \pm SD)	Combination Index (CI)
Control	0 μ M	0 μ M	100 \pm 4.5	-
NCGC00138783 TFA	50 μ M	0 μ M	95 \pm 3.2	-
Doxorubicin	0 μ M	0.5 μ M	78 \pm 5.1	-
Combination	50 μ M	0.5 μ M	55 \pm 4.8	< 1 (Synergistic)
Doxorubicin	0 μ M	1.0 μ M	62 \pm 3.9	-
Combination	50 μ M	1.0 μ M	38 \pm 5.5	< 1 (Synergistic)

Table 2: In Vivo Efficacy of NCGC00138783 TFA and Paclitaxel Combination in a Murine Syngeneic Colon Cancer Model (CT26)

Treatment Group	Dose (NCGC00138783 TFA)	Dose (Paclitaxel)	Tumor Volume (mm ³) at Day 21 (Mean \pm SEM)	Tumor Growth Inhibition (%)
Vehicle Control	-	-	1500 \pm 150	0
NCGC00138783 TFA	10 mg/kg	-	1200 \pm 120	20
Paclitaxel	-	10 mg/kg	800 \pm 95	46.7
Combination	10 mg/kg	10 mg/kg	350 \pm 75	76.7

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of **NCGC00138783 TFA** in combination with a chemotherapeutic agent on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **NCGC00138783 TFA** (stock solution in DMSO)
- Chemotherapeutic agent (e.g., Doxorubicin, stock solution in sterile water)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **NCGC00138783 TFA** and the chemotherapeutic agent in complete growth medium.
- Treat the cells with **NCGC00138783 TFA** alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle-only control group.
- Incubate the plate for 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the combination index (CI) using appropriate software (e.g., CompuSyn) to assess synergy ($CI < 1$), additivity ($CI = 1$), or antagonism ($CI > 1$).

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of **NCGC00138783 TFA** combined with chemotherapy in a murine model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID) or syngeneic mice (e.g., BALB/c for CT26 tumors)
- Cancer cells for implantation (e.g., CT26)
- **NCGC00138783 TFA** formulation for in vivo administration
- Chemotherapeutic agent formulation for in vivo administration (e.g., Paclitaxel)
- Calipers
- Sterile syringes and needles

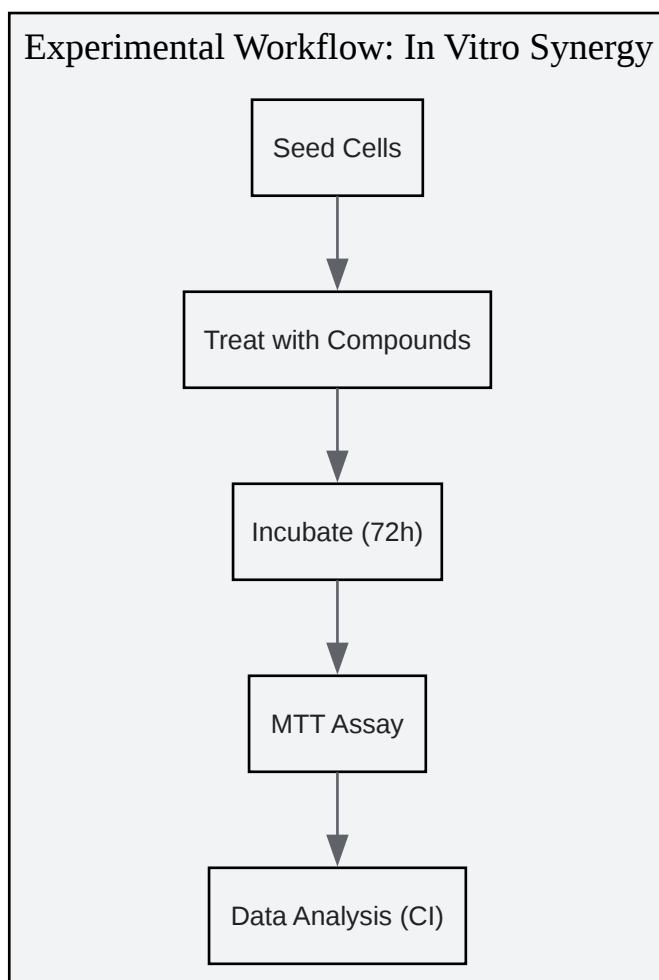
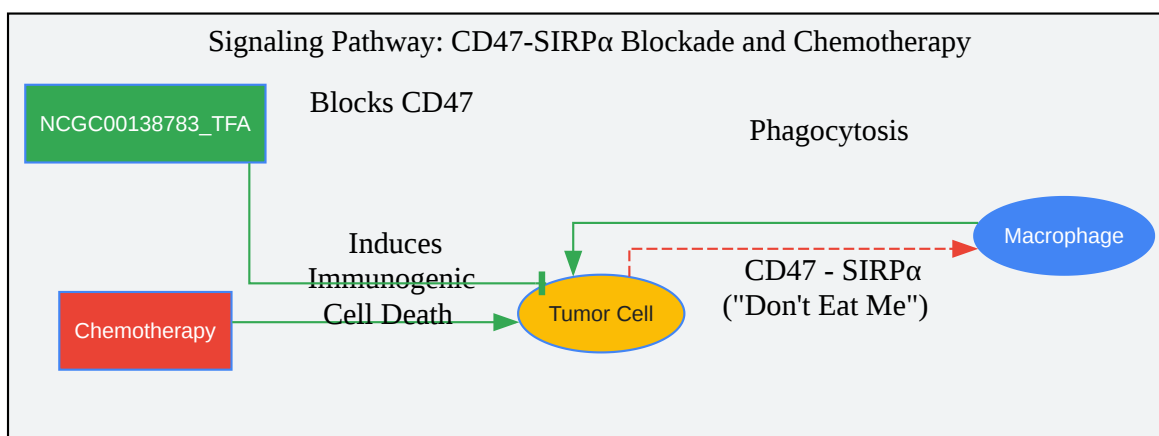
Procedure:

- Subcutaneously inject 1×10^6 cancer cells into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 100 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, **NCGC00138783 TFA** alone, Chemotherapy alone, Combination).
- Administer treatments as per the desired schedule (e.g., **NCGC00138783 TFA** daily via oral gavage, Paclitaxel intraperitoneally twice a week).

- Measure tumor volume with calipers every 2-3 days using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor animal body weight and overall health status.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
- Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizations

Experimental Workflow: In Vitro Synergy

Signaling Pathway: CD47-SIRP α Blockade and Chemotherapy[Click to download full resolution via product page](#)

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